molecular formula C16H17NO4S B6718699 N-(4-hydroxyphenyl)-N-methyl-3,4-dihydro-2H-chromene-6-sulfonamide

N-(4-hydroxyphenyl)-N-methyl-3,4-dihydro-2H-chromene-6-sulfonamide

Cat. No.: B6718699
M. Wt: 319.4 g/mol
InChI Key: HTCWFLBQQGNLER-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N-methyl-3,4-dihydro-2H-chromene-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and is functionalized with a sulfonamide group, a hydroxyphenyl group, and a methyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-N-methyl-3,4-dihydro-2H-chromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-17(13-4-6-14(18)7-5-13)22(19,20)15-8-9-16-12(11-15)3-2-10-21-16/h4-9,11,18H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCWFLBQQGNLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC3=C(C=C2)OCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methyl-3,4-dihydro-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the sulfonamide group is typically added through sulfonation followed by amide formation. Methylation of the amine group can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. Catalysts and solvents are selected to enhance reaction rates and selectivity, while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N-methyl-3,4-dihydro-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the sulfonamide group may produce primary or secondary amines.

Scientific Research Applications

N-(4-hydroxyphenyl)-N-methyl-3,4-dihydro-2H-chromene-6-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N-methyl-3,4-dihydro-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can form strong hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-hydroxyphenyl)maleimide: Used in polymer chemistry and as a cross-linking agent.

    N-(4-hydroxyphenyl)retinamide: Investigated for its anticancer properties.

Uniqueness

N-(4-hydroxyphenyl)-N-methyl-3,4-dihydro-2H-chromene-6-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromene core and sulfonamide group differentiates it from other hydroxyphenyl derivatives, making it a valuable compound for research and development in various fields.

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